molecular formula C14H20O3 B1525328 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester CAS No. 870007-39-9

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Cat. No. B1525328
M. Wt: 236.31 g/mol
InChI Key: MSBDQSVHWOJXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a chemical compound with the molecular formula C14H20O3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester contains a total of 37 bonds. These include 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is 236.31 . It contains a total of 37 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .

Scientific Research Applications

Pharmaceutical Research

This compound is primarily used in pharmaceutical research as a reference standard for drug formulation . Its properties may influence the pharmacokinetics and pharmacodynamics of potential new drugs. It’s also used in the synthesis of various pharmaceutical agents.

Cosmetic Industry

In the cosmetic industry, derivatives of this compound could be explored for their potential use in skincare products. Its properties might contribute to the stability or efficacy of cosmetic formulations.

Each of these applications leverages the unique chemical properties of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester , demonstrating its versatility in scientific research. It’s important to note that the compound is recommended for R&D use only and not for medicinal, household, or other uses .

Safety And Hazards

When handling 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

methyl 4-tert-butyl-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-6-17-12-9-10(14(2,3)4)7-8-11(12)13(15)16-5/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBDQSVHWOJXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696576
Record name Methyl 4-tert-butyl-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

CAS RN

870007-39-9
Record name Methyl 4-tert-butyl-2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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